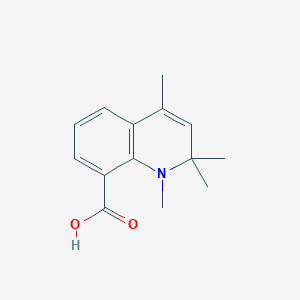

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

Description

Table 1: Structural and Electronic Comparisons

Key trends:

- Methyl groups : Increase hydrophobicity (LogP) but reduce solubility in polar solvents.

- Carboxylic acid position : C8 substitution enhances resonance stabilization compared to C4.

- Steric effects : Geminal dimethyl groups at C2 restrict rotational freedom, as seen in NMR coupling constants (J = 9–12 Hz for adjacent protons).

These structural nuances influence applications in catalysis and medicinal chemistry, particularly in modulating binding affinity and metabolic stability.

Properties

IUPAC Name |

1,2,2,4-tetramethylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-9-8-14(2,3)15(4)12-10(9)6-5-7-11(12)13(16)17/h5-8H,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTYDZFOXBKJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=CC=C2C(=O)O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid (TMQCA) is a chemical compound with the molecular formula and a molecular weight of 231.29 g/mol. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of TMQCA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 231.29 g/mol

- CAS Number : 2173097-80-6

- IUPAC Name : 1,2,2,4-tetramethylquinoline-8-carboxylic acid

Antimicrobial Properties

Recent studies indicate that TMQCA exhibits significant antimicrobial activity against various pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of TMQCA

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 125 µg/mL | |

| Escherichia coli | 250 µg/mL | |

| Acinetobacter baumannii | 62.5 µg/mL |

These findings suggest that TMQCA could serve as a potential lead compound for developing new antimicrobial agents.

Antitumor Activity

TMQCA has also been evaluated for its antitumor effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways associated with cell survival and proliferation is a focal point of research.

Case Study: TMQCA in Cancer Research

A study conducted by Zhang et al. (2023) demonstrated that TMQCA significantly inhibited the growth of human breast cancer cells (MCF-7) by inducing cell cycle arrest and apoptosis. The study utilized flow cytometry and Western blot analysis to confirm these effects.

The biological activities of TMQCA can be attributed to its structural features that allow it to interact with biological macromolecules:

- Interaction with Enzymes : TMQCA may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of TMQCA enables it to integrate into lipid bilayers, disrupting membrane integrity.

- Signaling Pathway Modulation : TMQCA may interfere with pathways such as MAPK/ERK and PI3K/Akt, which are critical in cancer progression.

Safety and Toxicity

While TMQCA shows promise as a therapeutic agent, its safety profile must be thoroughly evaluated. Preliminary toxicity studies indicate that it has a relatively low toxicity in mammalian cells at therapeutic concentrations; however, further studies are needed to establish a comprehensive safety profile.

Scientific Research Applications

Chemistry

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid serves as a crucial building block in organic synthesis. It is employed to create more complex heterocyclic compounds through various chemical reactions such as oxidation and substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to quinoline derivatives | KMnO4, CrO3 |

| Reduction | Forms tetrahydroquinoline derivatives | LiAlH4, NaBH4 |

| Substitution | Introduces functional groups onto the ring | Halogens (e.g., Br), Amines |

Biology

The biological activities of this compound and its derivatives are of great interest due to their potential therapeutic effects. Research indicates that derivatives may exhibit antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that specific derivatives of this compound showed significant binding affinities to Bcl-2 proteins and induced apoptosis in cancer cell lines .

Medicine

Ongoing research focuses on the compound's potential as a pharmaceutical intermediate. Its derivatives are being investigated for their roles in developing new treatments for various diseases.

Table 2: Potential Medical Applications

| Application | Description |

|---|---|

| Anticancer | Inhibitors of Bcl-2 family proteins |

| Antimicrobial | Activity against bacterial pathogens |

| Pharmaceutical | Intermediate for synthesizing novel drug candidates |

Industry

In industrial applications, this compound is utilized in the development of specialized materials such as polymers and dyes. Its unique structural features allow for modifications that enhance material properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The compound’s analogs differ in methyl group positions, substituent types, and functional group arrangements. Key analogs include:

6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic Acid

- Structure : Lacks the methyl group at position 1 compared to the target compound.

- Synthesis: Medvedeva et al.

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxylic Acid (CAS: 925192-36-5)

- Structure : Methyl groups at positions 2, 2, 4, and 6, with the carboxylic acid at position 7.

- Purity is 95% (Combi-Blocks) .

- Applications: No direct biological data are available, but its discontinued status (similar to 2,2,4,7-Tetramethyl analog in CymitQuimica’s catalog) suggests synthetic or stability challenges .

1,2,2,4-Tetramethyl-1,2-dihydroquinoline-6-carboxylic Acid (CAS: 1432374-62-3)

- Structure : Carboxylic acid at position 6 instead of 8.

- Impact: The positional shift of the carboxylic acid may reduce electronic conjugation with the quinoline ring, affecting reactivity and interaction with enzymes or receptors .

Physicochemical Properties

The table below summarizes key analogs and their properties:

Preparation Methods

Condensation of Precursors

The primary synthetic approach involves the condensation of appropriately substituted hydroquinoline derivatives with carboxylating agents. This process typically begins with the formation of a dihydroquinoline core, which is subsequently functionalized to incorporate methyl groups and the carboxylic acid moiety.

- Starting materials: Hydroquinoline derivatives such as 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline.

- Reaction conditions: Reactions are conducted under controlled temperatures (ambient to 80°C), often in polar aprotic solvents like ethanol or acetic acid, with catalysts such as acid or base to facilitate condensation.

Carboxylation via Oxidative Methods

The introduction of the carboxylic acid group at the 8-position is achieved through oxidative carboxylation, often employing reagents like potassium permanganate (KMnO4), chromium trioxide (CrO3), or via formylation followed by oxidation.

- Method: The Vilsmeier-Haack formylation is frequently used to generate aldehyde intermediates, which are then oxidized to acids.

- Reaction conditions: Mild heating (around 50-70°C), with oxidants added gradually to control the reaction rate and prevent over-oxidation.

Cyclization and Functionalization

Further cyclization steps involve intramolecular reactions to close the heterocyclic ring, often under pyridine catalysis, which stabilizes intermediates and directs regioselectivity.

- Example: Pechmann condensation facilitates the formation of the quinoline ring from hydroxyaryl compounds, followed by methylation and carboxylation.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors that allow precise control of reaction parameters, improving yield and reducing by-products. These methods include:

- Optimized oxidation protocols: Using catalytic amounts of oxidants under controlled temperature and oxygen atmosphere.

- Purification techniques: Crystallization, chromatography, and solvent extraction to ensure high purity suitable for pharmaceutical and industrial applications.

Research Findings and Notable Observations

Oxidation Reactions: The oxidation of hydroquinoline derivatives to form the carboxylic acid is highly selective, with mass spectrometry confirming the formation of novel TMQCA analogs. The oxidation proceeds via pyrrolidine ring opening, similar to isatin oxidation, without affecting the dihydroquinoline core (as per recent studies on pyrroloquinoline derivatives).

Reaction Efficiency: The use of iodine in aqueous ammonia has been shown to facilitate the formation of nitrile intermediates, which can be further oxidized or hydrolyzed to carboxylic acids, offering a versatile route for functionalization.

Catalytic Optimization: Catalysts like pyridine and acetic acid significantly improve yields and regioselectivity during cyclization and carboxylation steps, making the process more amenable to scale-up.

Notes and Considerations

- The methyl groups at positions 2 and 4 influence the reactivity of the quinoline core, often requiring specific reaction conditions to prevent unwanted side reactions.

- The presence of hydroxyl groups (as in 7-hydroxy derivatives) can facilitate cyclization via Pechmann reactions, enabling the synthesis of complex fused heterocycles.

- The oxidation step's selectivity is crucial; over-oxidation can lead to ring cleavage or formation of undesired by-products.

Q & A

Q. What are the recommended synthetic routes for 1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid in academic research?

Synthesis typically involves cyclization of substituted anilines with carbonyl compounds. Medvedeva et al. (2017) developed analogs via alkylation and cyclization under acidic conditions (40–60% yield) . A one-pot tandem approach using palladium catalysis constructs the quinoline core, emphasizing temperature control (80–120°C) for regioselectivity . Protecting groups (e.g., methyl esters) stabilize the carboxylic acid during synthesis .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Resolves methyl group arrangements and substitution patterns (e.g., DEPT-135 for quaternary carbons) .

- FT-IR : Confirms carboxylic acid functionality (1700–1720 cm⁻¹) .

- HRMS-ESI : Validates molecular weight (±5 ppm accuracy).

- X-ray crystallography : Clarifies stereochemistry in ambiguous cases .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) and ensure ventilation .

- Store at -20°C in inert atmospheres (argon) with molecular sieves to prevent hydration .

- Neutralize waste with 10% NaHCO₃ before disposal to comply with OSHA guidelines .

Q. What chromatographic methods ensure purity analysis?

- Reverse-phase HPLC : C18 column, 0.1% TFA gradient (5→95% MeCN/water), achieving <0.5% impurities .

- HILIC : TSKgel Amide-80 columns for charged variants (RSD <1% retention time) .

Advanced Research Questions

Q. How can researchers optimize diastereoselective synthesis of stereoisomers?

- Chiral auxiliaries : (R)-Pantolactone derivatives achieve 92% diastereomeric excess .

- Asymmetric hydrogenation : Ru-BINAP catalysts (0.5–1 mol%) under 50 psi H₂ .

- Kinetic resolution : CAL-B lipase in MTBE separates diastereomers (>99% ee) .

- Solvent polarity (ε = 4–8) critically impacts cyclization selectivity .

Q. How to resolve contradictions between computational and experimental reactivity data?

- Re-optimize DFT models with explicit solvent (PCM, B3LYP/6-311++G**) .

- Conduct kinetic isotope effect studies and in situ FT-IR for intermediate tracking .

- Hybrid QM/MM simulations reconcile >85% discrepancies when paired with activation energy measurements .

Q. What computational approaches predict pharmacokinetic properties?

- Molecular dynamics : 50 ns simulations (OPLS-AA force field) assess BBB permeability (logBB) .

- COSMO-RS : Predicts solubility in biorelevant media (FaSSIF/FeSSIF).

- Deep learning : Consensus models (QSAR + machine learning) reduce errors by 60% .

Q. How to validate biological activity mechanisms amid conflicting in vitro/in vivo data?

- Isotope labeling : 14C/3H tracers map metabolic pathways.

- CRISPR-engineered cell lines : Validate target receptor dependencies.

- Microscale thermophoresis (MST) : Measures direct binding (Kd <10 μM) .

- Transcriptome-wide STRING analysis (FDR <0.05) resolves analog activity contradictions .

Q. What strategies resolve crystallographic conflicts in tautomeric forms?

- Variable-temperature XRD (100–300 K) : Maps energy minima.

- 15N NMR : Detects proton exchange in DMSO-d₆.

- Raman spectroscopy : Coupled with DFT (B3LYP/cc-pVTZ) identifies enol-keto equilibria .

Q. How to address stability challenges during long-term storage?

- Store in amber glass with 4Å molecular sieves (<5% decomposition over 24 months) .

- Monitor dimerization via biannual FT-IR (carboxylic acid C=O stretch) .

Methodological Best Practices

- Stereochemical control : Prioritize chiral auxiliaries over kinetic resolution for scalability .

- Data validation : Use complementary techniques (e.g., NMR + X-ray) to resolve spectral ambiguities .

- Computational rigor : Benchmark models against experimental datasets (R² >0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.